Niraparib tosylate hydrate

PARP inhibitor selectivity off-target pharmacology SPR binding affinity

PARP inhibitor sourcing often suffers from inconsistent salt forms and undocumented purity. Niraparib tosylate hydrate (CAS 1613220-15-7) is the precisely defined tosylate monohydrate salt-the identical API form in FDA-approved Zejula-ensuring solubility and oral bioavailability optimized for in vivo studies. - Selective PARP1 (IC₅₀=3.8 nM) and PARP2 (IC₅₀=2.1 nM) inhibition with >47-fold selectivity over wild-type cells. - Single-agent efficacy in BRCA1/2-mutant xenografts at 50-100 mg/kg oral dosing. - Non-CYP metabolism profile simplifies combination study design and reduces DDI risk.

Molecular Formula C26H30N4O5S
Molecular Weight 510.6 g/mol
CAS No. 1613220-15-7
Cat. No. B609583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib tosylate hydrate
CAS1613220-15-7
SynonymsNiraparib tosylate hydrate;  MK-4827;  MK-4827;  MK4827;  MK4827-tosylate;  Niraparib tosylate; 
Molecular FormulaC26H30N4O5S
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1
InChIKeyACNPUCQQZDAPJH-FMOMHUKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Niraparib Tosylate Hydrate (PARP1/2 Inhibitor)


Niraparib tosylate hydrate (CAS 1613220-15-7) is the hydrated tosylate salt form of niraparib, a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2 [1]. As a potent small molecule PARP inhibitor, it traps PARP on DNA, inhibits repair of single-strand DNA breaks, and induces synthetic lethality in tumor cells with homologous recombination deficiencies, including BRCA1/2 mutations [2]. This specific salt form, niraparib tosylate monohydrate, is the active pharmaceutical ingredient in the FDA-approved drug product Zejula, which is indicated for maintenance treatment of advanced ovarian cancer and other solid tumors [3]. It is orally bioavailable and demonstrates significant antitumor activity in preclinical models and clinical settings [4].

Why Niraparib Tosylate Hydrate Cannot Be Substituted


Despite sharing a common mechanism of action, PARP inhibitors exhibit distinct molecular pharmacology, pharmacokinetic profiles, and safety signatures that preclude direct substitution. Niraparib tosylate hydrate differs from olaparib, rucaparib, and talazoparib in its specific PARP family selectivity profile, with a unique pattern of off-target interactions and varying potency across PARP isoforms [1]. These molecular differences translate into clinically meaningful variations in dosing schedules (once-daily vs. twice-daily), adverse event profiles, and drug-drug interaction liabilities [2]. Furthermore, the tosylate salt hydrate form is specifically engineered to optimize solubility and oral bioavailability relative to the free base, directly impacting the pharmacokinetic parameters that govern therapeutic exposure. Substituting one PARP inhibitor for another without accounting for these differences could lead to suboptimal efficacy or unexpected toxicity [3].

Niraparib Tosylate Hydrate vs Other PARP Inhibitors


PARP1/2 Binding Affinity and Off-Target Selectivity

In a direct head-to-head comparison of five clinical PARP inhibitors, niraparib exhibited distinct binding characteristics. For PARP1, niraparib showed a Kd of 0.013 µM, which is less potent than olaparib (Kd=0.001 µM) and rucaparib (Kd=0.001 µM), but more selective against PARP2 (Kd=0.043 µM) compared to rucaparib's PARP2 Kd of 0.023 µM. Critically, niraparib demonstrated a unique off-target profile, hitting 17 out of 84 secondary pharmacology targets, with the dopamine transporter (DAT) as the top hit at 0.04 µM [1].

PARP inhibitor selectivity off-target pharmacology SPR binding affinity chemo-proteomics

PARP1/2 Inhibition Potency and Family Selectivity

Niraparib tosylate hydrate is a potent inhibitor of PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively [1]. It displays at least 100-fold selectivity over PARP-3 (IC50 = 1300 nM), V-PARP (IC50 = 330 nM), and tankyrase-1 (IC50 = 570 nM) . While olaparib is also a potent PARP1 inhibitor (IC50 ~5 nM), it exhibits a broader inhibition profile across the PARP family, including potent inhibition of PARP-3 and PARP-4 [2].

PARP1 inhibition PARP2 inhibition enzyme selectivity IC50 PARP family

Hematologic Toxicity Risk

A network meta-analysis of six randomized controlled trials involving 2,770 patients found that while there were no significant differences in progression-free survival (PFS) or overall survival (OS) between olaparib, niraparib, and rucaparib, niraparib was associated with a statistically significant increased risk for grade 3-4 thrombocytopenia (risk difference from placebo: 0.3; 95% CI, 0.27-0.34) and any grade neutropenia (risk difference from placebo: 0.22; 95% CI, 0.18-0.25) compared with the other PARP inhibitors [1].

adverse events thrombocytopenia neutropenia anemia network meta-analysis safety profile

Once-Daily Dosing and Metabolic Profile

Niraparib exhibits an absolute oral bioavailability of approximately 73% and a long terminal half-life of 48-51 hours, enabling once-daily dosing at 300 mg [1]. In contrast, olaparib requires twice-daily dosing (300 mg bid) due to its shorter half-life. Critically, niraparib is metabolized primarily by carboxylesterases, not by CYP3A4, thereby avoiding the extensive drug-drug interaction liabilities seen with olaparib and rucaparib, which are CYP3A4 substrates [2].

pharmacokinetics bioavailability half-life drug interactions CYP metabolism once-daily dosing

Preclinical Efficacy in BRCA-Mutant Models

In preclinical models, niraparib demonstrates potent and selective cytotoxicity against BRCA-mutant cancer cells. It inhibited proliferation of BRCA1-mutant MDA-MB-436 cells with a CC50 of 18 nM, while normal cells were resistant, with CC50 values in the micromolar range [1]. In vivo, niraparib induced tumor regression in MDA-MB-436 xenografts at 50 mg/kg (po, bid) and 100 mg/kg (po, qd), demonstrating single-agent efficacy .

BRCA mutant xenograft antitumor activity CC50 synthetic lethality

Combination with Abiraterone for HRR-Mutant Prostate Cancer

Niraparib in combination with abiraterone acetate plus prednisone (AAP) is the first PARP inhibitor regimen to receive FDA approval for BRCA2-mutated metastatic castration-sensitive prostate cancer (mCSPC) [1]. In the Phase 3 AMPLITUDE trial, niraparib plus AAP significantly improved radiographic progression-free survival (rPFS) in patients with BRCA2 mutations, with a hazard ratio of 0.46 (95% CI: 0.32, 0.66). Median rPFS was not reached in the niraparib arm compared to 26 months in the placebo plus AAP arm [2].

prostate cancer HRR mutation BRCA2 combination therapy radiographic progression-free survival FDA approval

Niraparib Tosylate Hydrate Applications


BRCA-Mutant Tumor Model Research

Niraparib tosylate hydrate is the preferred tool compound for investigating synthetic lethality in homologous recombination-deficient (HRD) tumor models. Its potent antiproliferative activity in BRCA1-mutant (CC50 = 18 nM) and BRCA2-mutant (CC50 = 90 nM) cell lines, combined with its >47-fold selectivity over wild-type cells, makes it an ideal agent for in vitro and in vivo studies of PARP inhibition in HRD contexts [1]. Researchers should prioritize this compound for xenograft studies requiring tumor regression, as it demonstrates robust single-agent efficacy at oral doses of 50-100 mg/kg [2].

PARP Family Selectivity and Off-Target Pharmacology

Given its unique selectivity profile—highly selective for PARP1/2 over PARP3, V-PARP, and tankyrase-1—and its distinct pattern of off-target interactions (including potent DAT inhibition at 0.04 µM), niraparib tosylate hydrate serves as a critical tool for dissecting the contributions of PARP family members and secondary pharmacology to both therapeutic efficacy and adverse events [1]. Studies comparing niraparib with broader-spectrum PARP inhibitors like olaparib and rucaparib can elucidate structure-activity relationships and inform the development of next-generation PARP inhibitors with improved therapeutic indices.

Clinical Trial Design and Comparative Effectiveness

For clinical researchers designing trials in ovarian, prostate, or breast cancer, niraparib tosylate hydrate offers distinct features that influence study design. Its once-daily dosing regimen and non-CYP metabolism profile reduce complexity in patient management and minimize drug-drug interaction concerns [1]. However, its established increased risk for hematologic toxicities (thrombocytopenia RD=0.30, neutropenia RD=0.22) mandates rigorous monitoring protocols and patient selection criteria, including baseline platelet counts and weight-based dose adjustments [2]. These differentiating features should be explicitly accounted for in trial protocols and statistical analysis plans.

Combination Therapy Development for Prostate Cancer

Niraparib tosylate hydrate is uniquely positioned for development in prostate cancer, based on its FDA approval in combination with abiraterone acetate for BRCA2-mutated mCSPC [1]. Preclinical and clinical data support its use in this setting, with a 54% reduction in risk of radiographic progression (HR=0.46) [2]. Industrial developers of PARP inhibitor combinations should prioritize niraparib for prostate cancer programs, particularly those targeting HRR-mutated populations, as it is the only PARP inhibitor with a proven survival benefit in this specific combination regimen.

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